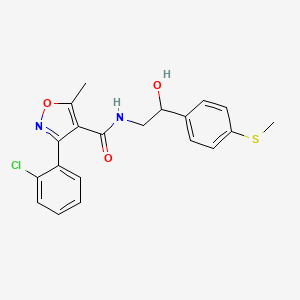
Tetrahydrofuran-3-carbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrofuran-3-carbaldehyde oxime is a chemical compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . It is a biochemical used primarily in proteomics research . This compound is characterized by the presence of an oxime group attached to a tetrahydrofuran ring, making it a valuable intermediate in various chemical reactions and applications.
Mecanismo De Acción
Target of Action
Tetrahydrofuran-3-carbaldehyde oxime is a biochemical used in proteomics research . . Oximes, in general, are known for their diverse biological and pharmacological applications, including their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .
Mode of Action
Oximes are known to act as antidotes against nerve agents by reactivating the enzyme acetylcholinesterase (ache) .
Biochemical Pathways
For instance, in members of Brassicaceae and Arabidopsis, the formation of indole-3-acetadoxime from tryptophan serves as an important biosynthetic pathway for the biotransformation to other important metabolites .
Result of Action
Oximes, in general, have been reported to have significant therapeutic effects, including anticancer and anti-inflammatory activities .
Análisis Bioquímico
Biochemical Properties
They are renowned for their roles in various biochemical reactions, interacting with a range of enzymes, proteins, and other biomolecules .
Cellular Effects
Oximes are known to have significant roles in various cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oximes are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrofuran-3-carbaldehyde oxime typically involves the reaction of tetrahydrofuran-3-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the oxime group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydrofuran-3-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides or other related compounds.
Reduction: Reduction of the oxime group can yield amines or hydroxylamines.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrile oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
Tetrahydrofuran-3-carbaldehyde oxime has several scientific research applications, including:
Comparación Con Compuestos Similares
Similar Compounds
Furfural: A furan derivative used as a precursor in the synthesis of various chemicals.
5-Hydroxymethylfurfural: Another furan derivative with applications in the production of bio-based materials.
Other Oximes: Compounds like pralidoxime and obidoxime, which are used as antidotes for organophosphate poisoning.
Uniqueness
Tetrahydrofuran-3-carbaldehyde oxime is unique due to its specific structure, which combines a tetrahydrofuran ring with an oxime group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
(NE)-N-(oxolan-3-ylmethylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-6-3-5-1-2-8-4-5/h3,5,7H,1-2,4H2/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVDJDYHRFRZNM-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
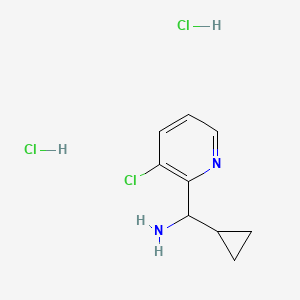
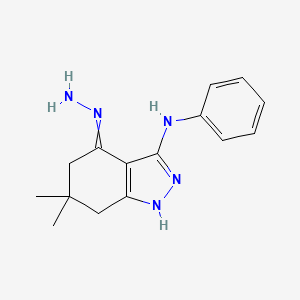
![2-[(4-chlorophenyl)methyl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2950516.png)
![5-amino-N-[(4-chlorophenyl)methyl]-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2950518.png)
![3-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2950520.png)
![5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2950521.png)
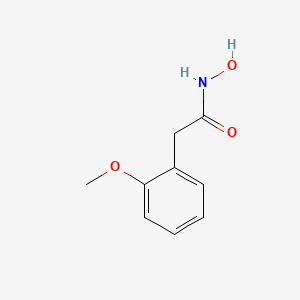
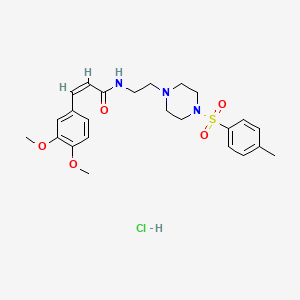
![1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2950525.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(quinolin-2-ylsulfanyl)propanamide](/img/structure/B2950526.png)
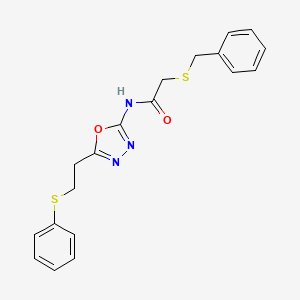
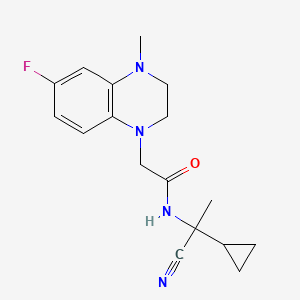
![2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2950532.png)
